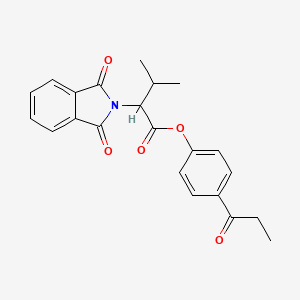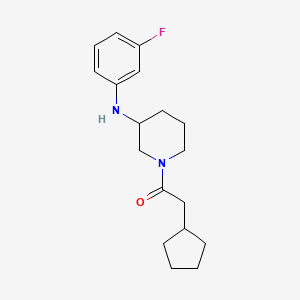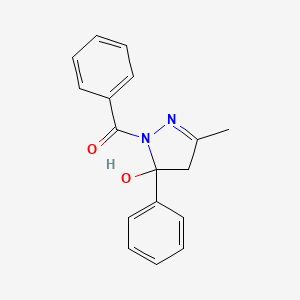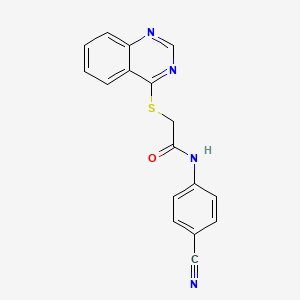
4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate, also known as PDDMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of isoindoline-1,3-dione, which is a heterocyclic organic compound with various biological activities. The unique structure of PDDMB makes it a promising candidate for further investigation in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate is still under investigation, but it is believed to involve the modulation of various signaling pathways in the body. 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate also interacts with the GABAergic system, which is involved in the regulation of neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate has been shown to have several biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate can reduce the production of pro-inflammatory cytokines and oxidative stress markers in cells and animal models. 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate has also been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. Additionally, 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate has been shown to have antitumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate in lab experiments is its high potency and selectivity for specific targets. 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate has been shown to have a low toxicity profile, making it a safer alternative to other compounds with similar activities. However, the synthesis of 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate is complex and requires specialized equipment and expertise, which may limit its accessibility to researchers.
Orientations Futures
There are several potential future directions for the investigation of 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate. One area of interest is the development of 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate derivatives with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the potential of 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease. Further studies are also needed to elucidate the mechanism of action of 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-propionylphenol with methyl acetoacetate to yield 4-propionylphenyl 3-methylbut-2-en-1-yl ketone. This intermediate is then reacted with phthalic anhydride to form the final product, 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate. The purity and yield of the compound can be optimized through careful monitoring and control of the reaction conditions.
Applications De Recherche Scientifique
4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate has shown potential as a lead compound for the development of new drugs targeting various diseases. Studies have shown that 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate exhibits inhibitory activity against several enzymes and receptors that are involved in pathological processes, including cancer cell proliferation, inflammation, and oxidative stress. 4-propionylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate has also been shown to have anticonvulsant and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
(4-propanoylphenyl) 2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-4-18(24)14-9-11-15(12-10-14)28-22(27)19(13(2)3)23-20(25)16-7-5-6-8-17(16)21(23)26/h5-13,19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTYRFUGVNAJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propionylphenyl 2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5062357.png)
![N-(2-(2-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-methylbenzamide](/img/structure/B5062364.png)
![N-[2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)ethyl]acetamide](/img/structure/B5062366.png)
![2-methyl-5-{6-[(3-methylphenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5062372.png)
![[2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]acetic acid](/img/structure/B5062374.png)
![N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5062378.png)
![diethyl 5-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5062385.png)





![3-(2-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5062449.png)
![benzyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5062464.png)